molecular formula C14H12N2O2 B14249676 1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile CAS No. 391926-55-9

1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B14249676
CAS No.: 391926-55-9
M. Wt: 240.26 g/mol
InChI Key: QOSRISXYMIAMTJ-LBPRGKRZSA-N
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Description

1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a unique combination of functional groups, including an epoxide, a methoxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile with an epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and epichlorohydrin .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity.

Properties

CAS No.

391926-55-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]pyrrole-3-carbonitrile

InChI

InChI=1S/C14H12N2O2/c15-7-11-5-6-16(8-11)13-3-1-2-4-14(13)18-10-12-9-17-12/h1-6,8,12H,9-10H2/t12-/m0/s1

InChI Key

QOSRISXYMIAMTJ-LBPRGKRZSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2N3C=CC(=C3)C#N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2N3C=CC(=C3)C#N

Origin of Product

United States

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